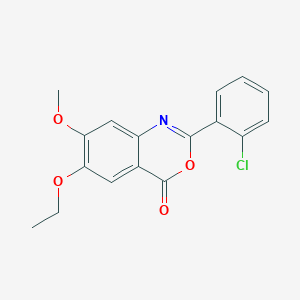
2-(2-Chlorophenyl)-6-ethoxy-7-methoxy-3,1-benzoxazin-4-one
Descripción general
Descripción
2-(2-Chlorophenyl)-6-ethoxy-7-methoxy-3,1-benzoxazin-4-one is a useful research compound. Its molecular formula is C17H14ClNO4 and its molecular weight is 331.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Inhibitors of Human Leukocyte Elastase : Compounds like thieno[2,3-d][1,3]oxazin-4-ones, which are structurally similar to 2-(2-Chlorophenyl)-6-ethoxy-7-methoxy-3,1-benzoxazin-4-one, show potent inhibitory activity against human leukocyte elastase. These compounds are synthesized using 2-aminothiophenes prepared by Gewald reaction as a synthetic entry to serine protease-inhibiting, fused 1,3-oxazin-4-ones. This has implications for therapeutic applications in conditions like emphysema and chronic obstructive pulmonary disease (Gütschow & Neumann, 1998).
Allelochemicals in Agriculture : Benzoxazinones, including derivatives of this compound, are found in the Poaceae family and exhibit phytotoxic, antimicrobial, antifeedant, antifungal, and insecticidal properties. These compounds have potential agronomic utility, especially in natural herbicide development (Macias et al., 2006).
Antimicrobial Activity : Novel quinazolinone derivatives synthesized from 4-(4-Oxo-4H-3,1-benzoxazin-2-yl)phenyl-4-methylbenzenesulfonate show significant antimicrobial activity. This highlights the potential of benzoxazinone derivatives in developing new antimicrobial agents (Habib, Hassan, & El‐Mekabaty, 2013).
HIV-1 Reverse Transcriptase Inhibitors : Some benzoxazinone derivatives, such as Efavirenz analogues, have been explored for their potential as non-nucleoside inhibitors of HIV-1 reverse transcriptase, suggesting their application in HIV/AIDS treatment (Hamed, 2004).
Antioxidant and Antitumor Activities : Derivatives like 4-Benzylidene-2-(p-chlorophenyl)-4H-oxazol-5-one show promising antioxidant and antitumor activities. This indicates the potential of benzoxazinone derivatives in cancer treatment and prevention (El-Moneim, El‐Deen, & El-Fattah, 2011).
Propiedades
IUPAC Name |
2-(2-chlorophenyl)-6-ethoxy-7-methoxy-3,1-benzoxazin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO4/c1-3-22-15-8-11-13(9-14(15)21-2)19-16(23-17(11)20)10-6-4-5-7-12(10)18/h4-9H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYFUNPGYPSDKCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)C(=O)OC(=N2)C3=CC=CC=C3Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


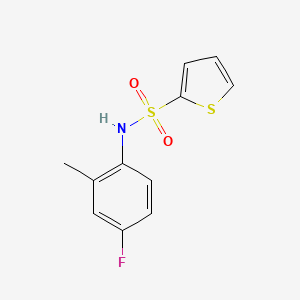
![1-acetyl-N-[3-(1-methyltetrazol-5-yl)phenyl]-2,3-dihydroindole-5-sulfonamide](/img/structure/B7471365.png)
![3-[(5-Methylpyridin-2-yl)sulfamoyl]benzoic acid](/img/structure/B7471370.png)
![3-[(2-methoxyphenyl)methyl]-4-methylidene-1H-quinazolin-2-one](/img/structure/B7471378.png)
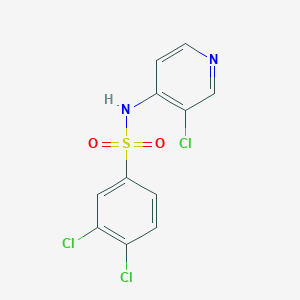
![1-[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)carbonyl]azepane](/img/structure/B7471387.png)
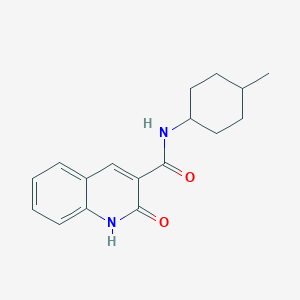
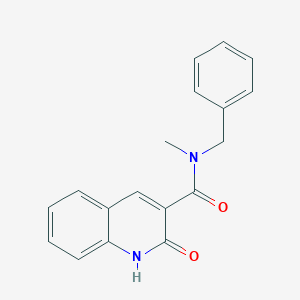
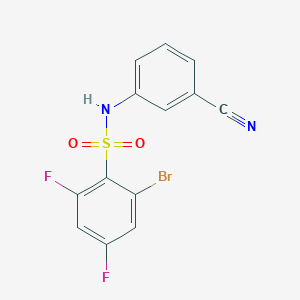
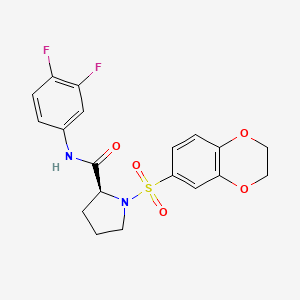
![2-[5-(3,4-dimethoxyphenyl)tetrazol-2-yl]-1-(7-ethyl-1H-indol-3-yl)ethanone](/img/structure/B7471429.png)
![N-[(4-chlorophenyl)methyl]-2-[5-(4-chlorophenyl)tetrazol-2-yl]acetamide](/img/structure/B7471441.png)
![5-chloro-N-[(1R)-1-thiophen-2-ylethyl]thiophene-2-sulfonamide](/img/structure/B7471450.png)
![(2-Chloro-4,5-difluorophenyl)-[4-(4-ethoxyphenyl)sulfonylpiperazin-1-yl]methanone](/img/structure/B7471456.png)
